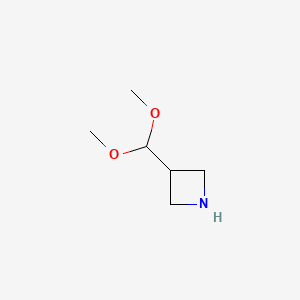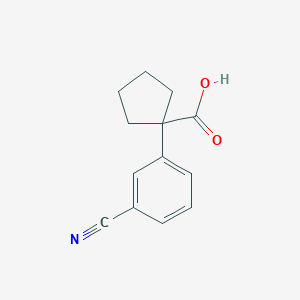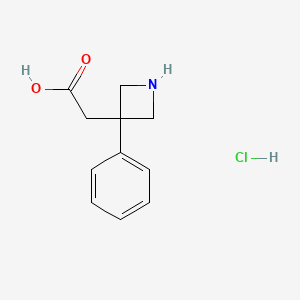
3-(5-Borono-2-methoxyphenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Borono-2-methoxyphenyl)propanoic acid is an organic compound that features a boronic acid group attached to a methoxyphenyl ring, which is further connected to a propanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Borono-2-methoxyphenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-methoxyphenylpropanoic acid.
Bromination: The aromatic ring is brominated to introduce a bromine atom at the 5-position.
Boronation: The brominated intermediate undergoes a palladium-catalyzed borylation reaction to introduce the boronic acid group at the 5-position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts and appropriate aryl halides for Suzuki-Miyaura coupling.
Major Products:
Oxidation: Phenol derivatives.
Reduction: Alcohol derivatives.
Substitution: Biaryl compounds.
Aplicaciones Científicas De Investigación
3-(5-Borono-2-methoxyphenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.
Biology: Investigated for its potential role in biological systems due to its boronic acid group, which can interact with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 3-(5-Borono-2-methoxyphenyl)propanoic acid primarily involves its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and other biologically active molecules. The molecular targets and pathways involved include interactions with enzymes that have active site serine or threonine residues.
Comparación Con Compuestos Similares
3-(5-Bromo-2-methoxyphenyl)propanoic acid: Similar structure but with a bromine atom instead of a boronic acid group.
3-(2-Methoxyphenyl)propanoic acid: Lacks the boronic acid group, making it less versatile in cross-coupling reactions.
Uniqueness: 3-(5-Borono-2-methoxyphenyl)propanoic acid is unique due to its boronic acid group, which allows it to participate in a wide range of chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This makes it a valuable compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C10H13BO5 |
|---|---|
Peso molecular |
224.02 g/mol |
Nombre IUPAC |
3-(5-borono-2-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H13BO5/c1-16-9-4-3-8(11(14)15)6-7(9)2-5-10(12)13/h3-4,6,14-15H,2,5H2,1H3,(H,12,13) |
Clave InChI |
NFWHFYQUGDAPJX-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=C(C=C1)OC)CCC(=O)O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(1S)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol](/img/structure/B13529149.png)

![6-Methoxyspiro[3.3]heptan-2-amine](/img/structure/B13529165.png)



![1-[1-(3,5-Dimethylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13529186.png)



